molecular formula C34H38O B461523 Bis[bis(2,6-dimethylphenyl)methyl] ether

Bis[bis(2,6-dimethylphenyl)methyl] ether

Cat. No.: B461523
M. Wt: 462.7g/mol
InChI Key: CWAFQEOASGMELT-UHFFFAOYSA-N
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Description

Bis[bis(2,6-dimethylphenyl)methyl] ether is a sterically hindered aromatic ether characterized by two bis(2,6-dimethylphenyl)methyl groups linked via an oxygen atom. This compound has garnered attention due to its unique structural features, which influence its physicochemical properties and applications in materials science. The molecule’s rigidity and bulky substituents are critical in determining its reactivity, thermal stability, and suitability for specialized applications such as polymer membranes and ligand frameworks. X-ray crystallographic studies confirm its symmetrical structure, with the ether oxygen bridging two heavily substituted aromatic systems .

Properties

Molecular Formula

C34H38O

Molecular Weight

462.7g/mol

IUPAC Name

2-[bis(2,6-dimethylphenyl)methoxy-(2,6-dimethylphenyl)methyl]-1,3-dimethylbenzene

InChI

InChI=1S/C34H38O/c1-21-13-9-14-22(2)29(21)33(30-23(3)15-10-16-24(30)4)35-34(31-25(5)17-11-18-26(31)6)32-27(7)19-12-20-28(32)8/h9-20,33-34H,1-8H3

InChI Key

CWAFQEOASGMELT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OC(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OC(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bis[bis(2,6-dimethylphenyl)methyl] Ether and Analogues

Compound Molecular Formula Functional Group Key Structural Features Reference
This compound C₂₈H₃₀O Ether (–O–) Two bis(2,6-dimethylphenyl)methyl groups
Bis(2,6-dimethylphenyl) disulfide C₁₆H₁₈S₂ Disulfide (–S–S–) Sulfur bridge between 2,6-dimethylphenyl
Resorcinol bis[di(2,6-dimethylphenyl) phosphate] C₃₈H₄₀O₈P₂ Phosphate ester Phosphate core with 2,6-dimethylphenyl
Poly(arylene ether sulfone) with pendant 3,5-dimethylphenyl groups Polymer Sulfone (–SO₂–) Polymer backbone with bulky side chains

Key Observations :

  • The ether linkage in the target compound imparts moderate polarity and hydrolytic stability compared to the more reactive disulfide (–S–S–) bond .
  • Phosphate esters exhibit higher thermal stability due to the robust P–O bond, making them suitable as flame retardants .
  • Poly(arylene ether sulfone)s leverage sulfone groups for enhanced mechanical strength and chemical resistance in membrane applications .

Physicochemical Properties

Property This compound Bis(2,6-dimethylphenyl) disulfide Resorcinol bis[di(2,6-dimethylphenyl) phosphate]
Melting Point (°C) 180–185 (crystalline) 92–95 220–225 (amorphous)
Thermal Stability (°C) 250 (decomposition) 200 (decomposition) >300 (no decomposition)
Solubility Insoluble in water; soluble in toluene Soluble in DCM, THF Soluble in DMF, chloroform

Notable Findings:

  • The ether’s high melting point (180–185°C) reflects its crystalline packing, whereas the disulfide’s lower melting point (92–95°C) is attributed to weaker intermolecular forces .
  • The phosphate ester’s exceptional thermal stability (>300°C) makes it ideal for high-temperature applications like flame retardancy .

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